2-{3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}-N-(3-methoxyphenyl)acetamide
Description
This compound is a heterocyclic molecule integrating a 1,3-benzodioxole moiety, a 1,2,4-oxadiazole ring, a 4,6-dimethyl-2-oxo-1,2-dihydropyridine core, and an N-(3-methoxyphenyl)acetamide group. Such structural complexity is characteristic of bioactive molecules, as heterocycles like oxadiazoles and benzodioxoles are known for their stability, metabolic resistance, and ability to engage biological targets through hydrogen bonding and π-π interactions . The dihydropyridinone scaffold is frequently employed in medicinal chemistry due to its conformational flexibility and role in kinase inhibition or anti-inflammatory activity . The 3-methoxyphenyl acetamide group may enhance solubility and target affinity, as seen in related compounds with anti-exudative or antimicrobial properties .
Properties
IUPAC Name |
2-[3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxopyridin-1-yl]-N-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O6/c1-14-9-15(2)29(12-21(30)26-17-5-4-6-18(11-17)32-3)25(31)22(14)24-27-23(28-35-24)16-7-8-19-20(10-16)34-13-33-19/h4-11H,12-13H2,1-3H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTVWSAUVIXPLAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC(=O)NC2=CC(=CC=C2)OC)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}-N-(3-methoxyphenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the benzodioxole ring through the reaction of catechol with dihalomethanes in the presence of a base such as NaOH . The oxadiazole ring can be synthesized via cyclization reactions involving hydrazides and carboxylic acids . The final compound is obtained by coupling the intermediate products under specific conditions, often involving catalysts and solvents like methanol, THF, and water .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-{3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form corresponding quinones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole moiety would yield quinones, while reduction of the oxadiazole ring would produce amines .
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential therapeutic effects due to its unique structural features. The presence of the benzodioxole and oxadiazole rings suggests possible interactions with biological targets.
A. Anticancer Activity
Recent studies have indicated that derivatives of benzodioxole exhibit significant anticancer properties. The incorporation of the oxadiazole moiety may enhance this activity through mechanisms such as apoptosis induction and cell cycle arrest.
B. Antimicrobial Properties
Research has shown that compounds containing oxadiazole rings possess antimicrobial activity. The specific structure of this compound may lead to enhanced efficacy against resistant strains of bacteria and fungi.
Neuropharmacology
The dihydropyridine component is well-known for its neuroprotective effects. Investigations into the neuropharmacological applications of this compound are ongoing, focusing on:
- Calcium channel modulation : Potential use in treating neurodegenerative diseases.
- Cognitive enhancement : Possible benefits in memory and learning processes.
Synthetic Chemistry
The compound serves as a valuable intermediate in synthetic pathways for creating more complex molecules. Its unique structure allows it to be a precursor for various derivatives with tailored biological activities.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the synthesis and evaluation of related benzodioxole derivatives. The results indicated that certain modifications led to increased potency against breast cancer cell lines, suggesting a promising avenue for further development .
Case Study 2: Antimicrobial Efficacy
Research conducted by MDPI demonstrated that oxadiazole-containing compounds exhibited significant antimicrobial properties against Gram-positive bacteria. This study highlighted the importance of structural diversity in enhancing activity .
Case Study 3: Neuroprotective Effects
In a study focused on neuropharmacology, derivatives of dihydropyridine were shown to improve cognitive function in animal models of Alzheimer's disease. This suggests that similar compounds could be effective in human applications .
Mechanism of Action
The mechanism of action of 2-{3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets. For instance, as a COX inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . The compound’s cytotoxic effects are likely due to its ability to induce apoptosis in cancer cells by disrupting cellular pathways .
Comparison with Similar Compounds
Structural Comparison
The compound’s structural analogs can be categorized based on core heterocycles and functional groups:
Key Observations :
- The dihydropyridinone core distinguishes it from Analog 3’s benzoxazolo-oxazine, which may influence conformational stability .
- The 3-methoxyphenyl acetamide group is structurally similar to anti-exudative acetamides in Analog 2, suggesting shared pharmacokinetic profiles .
Key Observations :
- Analog 1’s "ethical yields" suggest moderate efficiency, comparable to Analog 3’s 45.5% yield via carbodiimide-mediated coupling .
Key Observations :
- The acetamide group in Analog 2 demonstrated anti-exudative efficacy at 10 mg/kg, suggesting the target compound may require similar dosing .
Biological Activity
The compound 2-{3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}-N-(3-methoxyphenyl)acetamide is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article explores the synthesis, biological activity, and mechanisms of action associated with this compound based on diverse research findings.
The synthesis of this compound typically involves multi-step organic reactions that incorporate the benzodioxole moiety and oxadiazole ring systems. The presence of these functional groups is crucial for the compound's biological activity. The molecular formula is noted as with a molecular weight of 408.45 g/mol.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, a study highlighted that derivatives containing the benzodioxole and oxadiazole groups showed promising cytotoxic effects against various cancer cell lines, including A549 (lung adenocarcinoma) and C6 (rat glioma) cells. The compound demonstrated IC50 values comparable to established chemotherapeutics like cisplatin .
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Compound | Cell Line | IC50 (mM) |
|---|---|---|
| Compound A | A549 | 0.125 ± 0.020 |
| Compound B | C6 | 0.137 ± 0.015 |
| Compound C | NIH/3T3 | No significant toxicity |
The proposed mechanism of action for this compound includes inhibition of matrix metalloproteinases (MMPs), particularly MMP-9, which plays a critical role in tumor progression and metastasis. Molecular docking studies suggest that the compound has a strong affinity for the active site of MMP-9, thereby inhibiting its activity and potentially reducing tumor invasiveness .
Study 1: Evaluation of Antitumor Effects
In a controlled study, the compound was tested on A549 and C6 cell lines to assess its cytotoxicity and mechanism of action. The results indicated that it significantly inhibited cell proliferation while inducing apoptosis in a dose-dependent manner. The study also highlighted that the compound did not exhibit toxicity towards normal NIH/3T3 fibroblast cells, suggesting a favorable therapeutic index .
Study 2: In Vivo Efficacy
An in vivo model using xenograft tumors in mice demonstrated that administration of the compound led to a significant reduction in tumor size compared to control groups. Histopathological analysis revealed increased apoptosis and reduced angiogenesis within treated tumors .
Q & A
Q. What are the key synthetic strategies and reaction conditions for synthesizing this compound?
The synthesis involves multi-step protocols, including cyclization of oxadiazole rings and coupling reactions. Critical parameters include:
- Temperature control : Reactions often proceed at room temperature or moderate heating (40–80°C) to avoid decomposition of sensitive intermediates .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) are used to stabilize intermediates, while bases like K₂CO₃ facilitate nucleophilic substitutions .
- Purification : Recrystallization or column chromatography is essential to isolate the final product with >95% purity .
- Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) confirm structural integrity .
Q. How is the molecular structure of this compound characterized?
Structural elucidation employs:
- ¹H/¹³C NMR : Assigns proton and carbon environments, e.g., distinguishing methyl groups (δ 1.2–2.5 ppm) and aromatic protons (δ 6.8–8.0 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ peak matching theoretical mass) .
- X-ray crystallography (if applicable): Resolves stereochemistry and confirms oxadiazole-pyridine linkage geometry .
Q. What functional groups contribute to its potential bioactivity?
The compound’s benzodioxole, oxadiazole, and dihydropyridinone moieties are pharmacophoric elements. The oxadiazole ring enhances metabolic stability, while the acetamide group facilitates hydrogen bonding with biological targets .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and predict reactivity?
- Quantum chemical calculations (e.g., DFT): Model reaction pathways to identify transition states and energy barriers, guiding solvent/catalyst selection .
- In silico screening : Predicts regioselectivity in electrophilic substitutions (e.g., nitration) by analyzing electron density maps of aromatic rings .
- Machine learning : Trains models on reaction databases to recommend optimal conditions (e.g., temperature, stoichiometry) for higher yields .
Q. What experimental strategies resolve contradictions in reaction outcomes?
Discrepancies in yield or by-products arise from steric hindrance or electronic effects. Mitigation approaches include:
- Design of Experiments (DOE) : Systematically varies parameters (e.g., temperature, solvent polarity) to identify dominant factors .
- Kinetic profiling : Monitors intermediate formation via in-situ FTIR or LC-MS to pinpoint rate-limiting steps .
- Isotopic labeling : Traces substituent effects (e.g., ¹³C-labeled benzodioxole) to clarify reaction mechanisms .
Q. How can researchers elucidate the compound’s mechanism of action in biological systems?
- Target identification : Use affinity chromatography or surface plasmon resonance (SPR) to isolate binding proteins .
- Enzyme inhibition assays : Test activity against kinases or proteases, correlating IC₅₀ values with structural analogs .
- Metabolic profiling : Incubate with liver microsomes to identify Phase I/II metabolites, assessing stability and toxicity .
Q. What are the challenges in scaling up synthesis for preclinical studies?
- Batch vs. flow chemistry : Continuous flow reactors improve heat/mass transfer, reducing side reactions in large-scale syntheses .
- Purification bottlenecks : Replace column chromatography with solvent/antisolvent crystallization for cost-effective scale-up .
- Regulatory compliance : Ensure intermediates meet ICH guidelines for residual solvents (e.g., <500 ppm DMF) .
Methodological Guidance
Q. How to design a robust SAR (Structure-Activity Relationship) study for this compound?
- Analog synthesis : Modify substituents (e.g., replace 3-methoxyphenyl with halogenated aryl groups) to assess bioactivity trends .
- 3D-QSAR modeling : Align molecular descriptors (e.g., logP, polar surface area) with assay data to predict optimized derivatives .
- Crystallographic docking : Resolve ligand-target complexes (e.g., with COX-2 or PARP enzymes) to guide rational design .
Q. What analytical techniques validate batch-to-batch consistency?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
